Mobocertinib (mesylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mobocertinib (mesylate) is a novel tyrosine kinase inhibitor that has been developed for the treatment of non-small cell lung cancer with epidermal growth factor receptor exon 20 insertion mutations . This compound has been approved by the United States Food and Drug Administration as a first-in-class small molecule therapeutic for this specific type of lung cancer .
準備方法
The preparation of mobocertinib (mesylate) involves the reaction of mobocertinib with methanesulfonic acid in a suitable solvent such as ethanol or 2-methyl tetrahydrofuran . The preparation of different forms, such as Form-III, can be achieved by employing a mixture of water-saturated ethyl acetate and methanol .
化学反応の分析
Mobocertinib (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Mobocertinib (mesylate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used in the study and treatment of non-small cell lung cancer with epidermal growth factor receptor exon 20 insertion mutations . Additionally, it is used in research related to tyrosine kinase inhibitors and their mechanisms of action.
作用機序
Mobocertinib (mesylate) exerts its effects by irreversibly binding to and inhibiting the epidermal growth factor receptor with exon 20 insertion mutations . This inhibition prevents the activation of downstream signaling pathways that promote cellular proliferation and survival, thereby exerting its anticancer effects .
類似化合物との比較
Mobocertinib (mesylate) is compared with other tyrosine kinase inhibitors such as osimertinib. While both compounds target the epidermal growth factor receptor, mobocertinib (mesylate) has a unique C5-carboxylate isopropyl ester group on the middle pyrimidine core, which provides it with high anticancer potency and specificity to epidermal growth factor receptor exon 20 insertion-positive lung cancer . Other similar compounds include amivantamab and third-generation inhibitors targeting epidermal growth factor receptor T790M mutation .
特性
分子式 |
C33H43N7O7S |
---|---|
分子量 |
681.8 g/mol |
IUPAC名 |
methanesulfonic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C32H39N7O4.CH4O3S/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;1-5(2,3)4/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4) |
InChIキー |
FYPXCXPAJAGDAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。